3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)oxazolidine-2,4-dione
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Description
Scientific Research Applications
Synthesis and Transformation
Conventional and Microwave-Assisted Synthesis
Substituted 3-amino-oxazolidin-2,4-diones are prepared through reactions involving cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and 1,1-disubstituted hydrazines. These compounds are then transformed into N',N'-disubstituted alpha-hydroxyhydrazides using sodium methoxide in methanol, showcasing the versatility of oxazolidine derivatives in synthesis (Kurz & Widyan, 2005).
Microwave-Assisted Synthesis of Fused Heterocycles
The synthesis of trifluoromethyl derivatives incorporating various azole moieties demonstrates the utility of oxazolidine derivatives in creating compounds with potential biological activity. This process highlights the compound's role as a precursor in constructing complex heterocyclic structures (Shaaban, 2008).
Agricultural and Antimicrobial Applications
Famoxadone - A New Agricultural Fungicide
Famoxadone, derived from the oxazolidinone class, showcases excellent control of various plant pathogens. This application underlines the compound's significance in developing new fungicides with broad-spectrum activity (Sternberg et al., 2001).
Potential Antimicrobial Agents
The synthesis of novel oxazolidinone derivatives for antimicrobial evaluation suggests their importance in medicinal chemistry. These derivatives exhibit significant activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Devi et al., 2013).
Mechanistic Insights and Chemical Transformations
- Ring Enlargements and Contractions: The study of reactions between 1,3-oxazolidine-2,4-diones and 3-amino-2H-azirines reveals mechanisms involving ring enlargement and contraction. This research provides valuable insights into the reactivity and transformation pathways of oxazolidine derivatives, contributing to the understanding of their chemical behavior (Ametamey & Heimgartner, 1990).
Properties
IUPAC Name |
3-[1-(3,4-difluorobenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O4/c14-9-2-1-7(3-10(9)15)12(19)16-4-8(5-16)17-11(18)6-21-13(17)20/h1-3,8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMXNNIJCSQETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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